2'-butyl-N-(4-methylthiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-butyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the thiazole ring and isoquinoline moiety in its structure suggests potential biological activities, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-butyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiazole ring, followed by the formation of the isoquinoline moiety. The final step involves the spirocyclization to form the spiro compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2’-butyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or thiazolidine derivatives. Substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2’-butyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 2’-butyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets in the body. The thiazole ring and isoquinoline moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share the thiazole ring and have similar biological activities.
1,3,4-thiadiazole derivatives: These compounds have a similar structure and are known for their antimicrobial properties
Uniqueness
2’-butyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H27N3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-butyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-3-4-13-25-20(27)17-10-6-5-9-16(17)18(22(25)11-7-8-12-22)19(26)24-21-23-15(2)14-28-21/h5-6,9-10,14,18H,3-4,7-8,11-13H2,1-2H3,(H,23,24,26) |
InChI Key |
IYVKKNJQTOHCNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NC(=CS4)C |
Origin of Product |
United States |
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